molecular formula C9H8BrNO3 B1403177 Methyl 3-bromo-4-carbamoylbenzoate CAS No. 1149388-50-0

Methyl 3-bromo-4-carbamoylbenzoate

Cat. No.: B1403177
CAS No.: 1149388-50-0
M. Wt: 258.07 g/mol
InChI Key: CBSQOUFIFNVGIG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-carbamoylbenzoate is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a carbamoyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of methyl 3-bromobenzoate with an appropriate carbamoylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction mixture is often partitioned between ethyl acetate and an aqueous solution, followed by extraction and drying over sodium sulfate .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-carbamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids.

Major Products:

    Substitution: Various substituted benzoates.

    Reduction: Aminobenzoates.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-4-carbamoylbenzoate is used in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-carbamoylbenzoate involves its reactivity due to the presence of the bromine and carbamoyl groups. These functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The exact molecular targets and pathways depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-carbamoylbenzoate is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules and in various industrial processes .

Properties

IUPAC Name

methyl 3-bromo-4-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQOUFIFNVGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737225
Record name Methyl 3-bromo-4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149388-50-0
Record name Methyl 3-bromo-4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-bromo-4-cyanobenzoate (prepared as described in Wang, G. T. et al. Bioorg. Med. Chem. Lett. 2005, 15(1), 153(1) (130 mg, 0.54 mmol) was dissolved in DMSO (1.5 mL) and was cooled in a cold water bath. 30% aqueous hydrogen peroxide (0.1 mL) and potassium carbonate (23.9.0 mg, 0.17 mmol) were added and the mixture was stirred at room temperature for 18.5 h. The reaction mixture was partitioned between ethyl acetate and 10% aqueous lithium chloride. The aqueous portion was extracted with ethyl acetate. The combined organic portions were dried over sodium sulfate, filtered and concentrated to afford methyl 3-bromo-4-(aminocarbonyl)benzoate (quantitative yield) as a yellow oil. GCMS for C9H8BrNO3: 257, 259 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
153(1)
Quantity
130 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.17 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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